molecular formula C21H23N7O3 B2774778 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide CAS No. 1018062-38-8

4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide

Cat. No.: B2774778
CAS No.: 1018062-38-8
M. Wt: 421.461
InChI Key: ZPZCZJFBFLTWPM-UHFFFAOYSA-N
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Description

4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide is a synthetically designed small molecule that represents a valuable chemical tool for fundamental biological research, particularly in the field of oncology and cell signaling. This compound belongs to a class of molecules known to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle and transcriptional processes. Its core 1,3,5-triazine scaffold is strategically substituted with morpholino and benzamide groups, structural motifs frequently associated with high-affinity binding to the ATP-binding site of various kinases. The primary research application of this compound is the investigation of CDK-driven pathways in cellular models. By selectively inhibiting specific CDKs, researchers can probe the mechanistic details of cell cycle progression, transcription regulation, and apoptosis. This makes it a critical reagent for studying the molecular pathogenesis of cancers and for validating CDKs as therapeutic targets in preclinical studies. The presence of the 4-methoxyphenylamino moiety further enhances its biological profile, potentially contributing to selectivity and potency against a distinct spectrum of kinase targets. The morpholino group is a common feature in pharmacologically active compounds, often improving aqueous solubility and influencing pharmacokinetic properties. This benzamide derivative is supplied for laboratory research use to facilitate the exploration of signal transduction networks and to aid in the development of novel targeted therapies.

Properties

IUPAC Name

4-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3/c1-30-17-8-6-16(7-9-17)24-20-25-19(23-15-4-2-14(3-5-15)18(22)29)26-21(27-20)28-10-12-31-13-11-28/h2-9H,10-13H2,1H3,(H2,22,29)(H2,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZCZJFBFLTWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide. This reaction yields 4-((4-methoxyphenyl)amino)-6-chloro-1,3,5-triazine.

    Substitution with Morpholine: The chloro group in the triazine ring is then substituted with morpholine through a nucleophilic substitution reaction. This step requires the use of a solvent such as acetonitrile and a catalyst like triethylamine.

    Coupling with Benzamide: Finally, the morpholino-substituted triazine is coupled with 4-aminobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 4-((4-hydroxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)benzamide.

    Reduction: Formation of 4-((4-aminophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)benzamide.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Enzymatic Activity

Research has indicated that compounds similar to 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide can act as inhibitors for several enzymes:

  • DNA Methyltransferases : Analogues have shown efficacy in inhibiting DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. For instance, derivatives have been synthesized that inhibit DNMT1, DNMT3A, and DNMT3B with varying potency, suggesting a role in cancer therapeutics .

Anticancer Activity

The compound's structural features allow it to interact with various cellular pathways involved in cancer progression:

  • Cell Proliferation Inhibition : Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .

Fatty Acid Binding Protein Inhibition

Recent studies have highlighted the role of fatty acid binding proteins (FABPs) in metabolic diseases. Compounds derived from similar structures have been reported as potent FABP4 inhibitors, which could lead to therapeutic strategies for obesity and diabetes management .

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (µM)Reference
Compound ADNMT12.97
Compound BFABP4<5
Compound CDNMT3A10

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various benzamide derivatives, one derivative of the compound was tested against multiple human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than the control drug used. This suggests potential for further development as an anticancer agent.

Case Study 2: FABP Inhibition

Another investigation focused on the inhibition of FABP4 using derivatives similar to 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide. The study found that specific modifications to the phenyl and morpholine groups enhanced binding affinity, leading to effective modulation of lipid metabolism in vitro.

Mechanism of Action

The mechanism of action of 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol
  • **2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol

Uniqueness

4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the triazine ring, morpholino group, and benzamide moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

The compound 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide is a novel chemical entity with potential therapeutic applications, particularly in oncology and virology. Its structure incorporates a triazine moiety and morpholine, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties and antiviral efficacy.

Chemical Structure

The molecular formula for this compound is C22H24N6O4C_{22}H_{24}N_{6}O_{4}, with a molecular weight of 436.5 g/mol. The presence of the 4-methoxyphenyl and morpholin-4-yl groups contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • Compounds containing the 4-(aminomethyl)benzamide fragment showed potent inhibitory activity against several receptor tyrosine kinases (RTKs), including EGFR and HER2, with inhibition rates reaching up to 92% at 10 nM concentrations in specific analogues .
    • A structure-activity relationship (SAR) analysis indicated that modifications in the amide and aromatic regions significantly enhance cytotoxic potency against solid tumors .
  • Case Study :
    • In a comparative study involving hematological and solid tumor cell lines, certain derivatives demonstrated IC50 values below 1 μM, indicating high potency against cancer cells while maintaining low cytotoxicity .

Antiviral Activity

The compound also shows promise as an antiviral agent:

  • Ebola and Marburg Virus Inhibition :
    • A series of 4-(aminomethyl)benzamide derivatives were evaluated for their ability to inhibit Ebola virus entry. Compounds demonstrated effective inhibition with EC50 values below 1 μM, indicating strong antiviral activity against filoviruses .
    • Notably, compounds 20 and 35 exhibited broad-spectrum activity with low cytotoxicity (SI > 100), making them suitable candidates for further development as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in enhancing biological activity:

Structural FeatureEffect on Activity
Methoxy Group Increases solubility and binding affinity
Morpholine Ring Enhances interaction with biological targets
Aromatic Substituents Modifications can significantly alter potency

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various protein targets:

  • The docking studies revealed favorable interactions between the compound and targets such as EGFR and Bcr-Abl kinase. The flexible linker provided optimal geometry for binding, crucial for overcoming steric hindrance presented by bulky residues in the active site .

Q & A

Q. What are the standard synthetic routes for 4-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzamide?

The synthesis typically involves sequential nucleophilic substitutions on a triazine core. A common approach includes:

  • Step 1: Reacting 2,4,6-trichloro-1,3,5-triazine with 4-methoxyaniline under basic conditions (e.g., aqueous NaOH) at 0–5°C to introduce the methoxyphenylamino group .
  • Step 2: Substituting the second chlorine atom with morpholine at elevated temperatures (45–60°C) in solvents like acetone or dioxane .
  • Step 3: Coupling the remaining chlorine with 4-aminobenzamide using catalytic bases (e.g., NaHCO₃) under reflux conditions .
    Yields are optimized by controlling stoichiometry, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR: Essential for confirming substitution patterns on the triazine ring and verifying aromatic protons (e.g., methoxyphenyl resonances at δ 3.76–3.86 ppm and morpholine protons at δ 3.40–3.60 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the triazine core and benzamide moiety .
  • HPLC: Used to assess purity (>95% typically required for biological assays), with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Common byproducts include incomplete substitutions (e.g., dichloro intermediates) and hydrolysis products. Strategies include:

  • Temperature Gradients: Lower temperatures (0–5°C) for initial substitutions to prevent side reactions, followed by gradual heating for later steps .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in later stages, while acetone/water mixtures reduce hydrolysis .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol removes residual impurities .

Q. What computational methods are effective for designing derivatives with enhanced biological activity?

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with target proteins .
  • Molecular Dynamics (MD): Simulates binding stability of the triazine core in enzyme active sites (e.g., kinase inhibitors) .
  • QSAR Models: Correlates substituent effects (e.g., methoxy vs. halogen groups) with activity trends using regression analysis .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP luminescence) to reduce variability .
  • Structural Validation: Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation .
  • Meta-Analysis: Compare IC₅₀ values across studies while accounting for experimental variables (e.g., serum concentration in cell media) .

Q. What role does the triazine core play in the compound’s mechanism of action?

The triazine core acts as a planar scaffold for π-π stacking with aromatic residues in target proteins (e.g., kinases). Key features include:

  • Electron-Deficient Nature: Enhances hydrogen bonding with catalytic lysine or aspartate residues .
  • Substituent Flexibility: The morpholine group improves solubility, while the methoxyphenyl moiety modulates lipophilicity for membrane penetration .
  • Kinase Inhibition: Demonstrated in analogues targeting EGFR (IC₅₀ = 0.8–1.2 µM) via competitive ATP-binding site inhibition .

Q. What in vitro assays are recommended for evaluating anticancer potential?

  • Proliferation Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., A549, MDA-MB-231) with 48–72 hr incubation .
  • Apoptosis Detection: Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) for IC₅₀ determination against purified targets .

Q. Methodological Notes

  • Data Reproducibility: Always report solvent lot numbers, incubation times, and instrument calibration details.
  • Contradiction Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of divergent results .
  • Ethical Compliance: Adhere to institutional guidelines for cytotoxicity studies, including proper waste disposal and biosafety protocols .

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